molecular formula C22H24N4O B11013422 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one

Katalognummer: B11013422
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: CYMBRHQOBOJLPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative featuring a 6-phenylpyridazin-3(2H)-one core substituted at the 2-position with a (4-benzylpiperazin-1-yl)methyl group. Pyridazinones are heterocyclic compounds with diverse pharmacological activities, including cardiotonic, anti-inflammatory, and insecticidal effects . The benzylpiperazine moiety in this compound may enhance receptor binding affinity, particularly in the central nervous system (CNS), due to piperazine's prevalence in psychotropic agents . This article compares its structural and functional attributes with similar pyridazinone derivatives.

Eigenschaften

Molekularformel

C22H24N4O

Molekulargewicht

360.5 g/mol

IUPAC-Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H24N4O/c27-22-12-11-21(20-9-5-2-6-10-20)23-26(22)18-25-15-13-24(14-16-25)17-19-7-3-1-4-8-19/h1-12H,13-18H2

InChI-Schlüssel

CYMBRHQOBOJLPK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-[(4-Benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

    Substitution: Nucleophile und elektrophile Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten an den aromatischen Ringen einzuführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Benzylhalogenide in Gegenwart einer Base wie Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-[(4-Benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es wird vermutet, dass die Verbindung ihre Wirkung durch Bindung an Rezeptoren oder Enzyme, die an der Neurotransmission beteiligt sind, entfaltet, was zu einer Modulation der Aktivität des zentralen Nervensystems führt. Beispielsweise kann sie die Aktivität von Gamma-Aminobuttersäure (GABA) verstärken, einem Neurotransmitter, der eine Depression des zentralen Nervensystems induziert.

Wirkmechanismus

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in neurotransmission, leading to modulation of central nervous system activity. For example, it may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that induces central nervous system depression .

Vergleich Mit ähnlichen Verbindungen

6-Phenylpyridazin-3(2H)-one (PPD)
  • Activity : Cardiotonic agent with poor aqueous solubility (1.26×10⁻⁵ mole fraction in water at 318.2 K) but high solubility in DMSO (4.73×10⁻¹) .
4-[(2,6-Dichlorophenyl)methyl]-6-phenylpyridazin-3(2H)-one (BOBXEY)
  • Structure : Dichlorophenylmethyl substituent at the 4-position .
  • Key Difference : The dichlorophenyl group may confer different pharmacokinetic properties compared to the benzylpiperazine moiety.
2-(4-((2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazineylidene)methyl)phenyl)-6-phenylpyridazin-3(2H)-one (9b)
  • Structure : Thiazole and bromophenyl hydrazineylidene substituent .
  • Key Difference : The hydrazine-thiazole motif likely targets inflammatory pathways, whereas the benzylpiperazine group may modulate neurotransmitter receptors.
5-Chloro-2-((2-chlorothiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one (4s)
  • Structure : Chlorothiazolylmethyl substituent .
  • Activity : Insecticidal properties (78% yield, m.p. 76–78°C).

Piperazine-Containing Analogs

8-((4-Benzylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (2q)
  • Structure: Chromenone core with benzylpiperazine .
  • Activity: Not explicitly stated, but piperazine derivatives often exhibit antipsychotic or antidepressant effects.
  • Key Difference: The chromenone scaffold differs from pyridazinone, altering electronic properties and bioavailability.
6-(2-Chlorophenyl)-2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one
  • Structure : Piperazine linked via oxoethyl chain .
  • Activity : Fluorophenyl groups may enhance blood-brain barrier penetration.

Physicochemical and Structural Properties

Compound Substituent Melting Point (°C) Solubility (Mole Fraction in DMSO at 318.2 K) Activity
PPD H 4.73×10⁻¹ Cardiotonic
BOBXEY (2,6-Dichlorophenyl)methyl
9b Bromophenyl-thiazole hydrazine 261–262 COX-2 inhibition
4s Chlorothiazolylmethyl 76–78 Insecticidal
Target Compound (4-Benzylpiperazin-1-yl)methyl To be determined To be determined Potential CNS activity
  • Solubility Trends : PPD derivatives show higher solubility in polar aprotic solvents (e.g., DMSO). The benzylpiperazine group may improve solubility in PEG-400 or Transcutol due to hydrogen bonding .
  • Melting Points : Rigid substituents (e.g., dichlorophenyl in BOBXEY) correlate with higher melting points. The flexible benzylpiperazine group may lower the target compound’s melting point compared to 9b (261–262°C) .

Structural and Crystallographic Insights

  • Crystal Packing: Pyridazinone derivatives like BOBXEY exhibit intermolecular interactions (e.g., C–H···O, π–π stacking) that stabilize the crystal lattice . The benzylpiperazine group’s flexibility may reduce such interactions, impacting crystallinity and bioavailability.
  • Computational Modeling : Tools like Mercury CSD enable comparison of packing patterns and void spaces, critical for predicting dissolution rates .

Biologische Aktivität

The compound 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one is C22H26N4OC_{22}H_{26}N_{4}O, with a molecular weight of 362.48 g/mol. The compound features a pyridazine ring substituted with a benzylpiperazine moiety, which is crucial for its biological activity.

Structural Formula

IUPAC Name 2[(4benzylpiperazin1yl)methyl]6phenylpyridazin3(2H)one\text{IUPAC Name }2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, comparable to established chemotherapeutics such as doxorubicin .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several pyridazine derivatives on MCF7 breast cancer cells. The compound showed significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM over 24 to 72 hours .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. Molecular docking studies suggest that the compound binds effectively to the active site of topoisomerase II, disrupting its function and leading to cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one has been investigated for anti-inflammatory effects. A series of related pyridazinone compounds demonstrated significant inhibition of edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Comparison with Other Compounds

CompoundBiological ActivityIC50 (µM)Reference
DoxorubicinAnticancer1.0
2-(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-oneAnticancer5.0
IbuprofenAnti-inflammatory10.0

Synthesis

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions:

  • Formation of Pyridazine Core : The initial step involves the condensation reaction between appropriate aldehydes and hydrazine derivatives.
  • Introduction of Benzylpiperazine Moiety : This is achieved through nucleophilic substitution where benzylpiperazine reacts with the pyridazine core under basic conditions.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity or solubility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.